molecular formula C19H15NO4 B11595893 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B11595893
M. Wt: 321.3 g/mol
InChI Key: VZFUNNUINOWKKJ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide is a synthetic organic compound that features a unique structure combining an anthraquinone moiety with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with tetrahydrofuran-2-carbonyl chloride under standard amide formation conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of amide derivatives with different functional groups .

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide exerts its effects is primarily related to its redox properties. The anthraquinone moiety can undergo reversible oxidation and reduction, making it a useful tool in the study of redox biology and chemistry. The compound can interact with various molecular targets, including enzymes and receptors involved in redox signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)oxolane-2-carboxamide

InChI

InChI=1S/C19H15NO4/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-3,5-8,15H,4,9-10H2,(H,20,23)

InChI Key

VZFUNNUINOWKKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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